molecular formula C15H16N2O3S B14207805 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B14207805
M. Wt: 304.4 g/mol
InChI Key: PIKGGCLYRHMFBN-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a furan ring, a methylsulfonyl group, and a p-tolyl group attached to a dihydropyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a suitable sulfonyl chloride, the reaction proceeds through nucleophilic substitution and cyclization steps to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl group on the p-tolyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The furan ring and sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-1-(methylsulfonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazole
  • 3-(furan-2-yl)-1-(methylsulfonyl)-5-(methyl)-4,5-dihydro-1H-pyrazole

Uniqueness

3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

5-(furan-2-yl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole

InChI

InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)14-10-13(15-4-3-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3

InChI Key

PIKGGCLYRHMFBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3

Origin of Product

United States

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